Bacterial Cytotoxicity Ranking: Monoheptyl Phthalate as the Most Toxic Monoalkyl Phthalate Among C1–C8 Homologs in Salmonella typhimurium
In a systematic head-to-head comparison of nine monoalkyl phthalates (C1 through C8) plus DEHP in Salmonella typhimurium strains TA98 and TA100, monoheptyl phthalate was identified as the most toxic congener, exhibiting stronger lethality than all shorter-chain (C1–C6) and longer-chain (C8) monoesters as well as the parent diester DEHP [1]. None of the compounds were mutagenic; the differential was purely a cytotoxic potency effect. This places mono-2-heptyl phthalate at the apex of the monoalkyl phthalate cytotoxicity series, a critical consideration for toxicology study design where inadvertent cytotoxicity can confound mutagenicity or gene expression readouts.
| Evidence Dimension | Bacterial cytotoxicity (lethality toward S. typhimurium TA98 and TA100) |
|---|---|
| Target Compound Data | Monoheptyl phthalate: most toxic among 9 monoalkyl (C1–C8) phthalates tested |
| Comparator Or Baseline | Mono-methyl, ethyl, propyl, butyl, pentyl, hexyl, octyl phthalates; DEHP showed only marginal lethality at 2000 µg/plate |
| Quantified Difference | Qualitative ranking: monoheptyl phthalate > all other monoalkyl phthalates (C1–C6, C8) and >> DEHP |
| Conditions | Ames test protocol; S. typhimurium TA98 and TA100; with and without S9 metabolic activation; plate incorporation method; 2000 µg/plate highest DEHP concentration |
Why This Matters
Procurement of mono-2-heptyl phthalate as a reference standard for in vitro toxicology assays requires awareness that it is the most bacterially cytotoxic monoalkyl phthalate; cytotoxicity thresholds must be empirically determined for each assay system rather than extrapolated from other phthalate monoesters to avoid false-negative genotoxicity classifications.
- [1] Yoshikawa K, Tanaka A, Yamaha T, Kurata H. Mutagenicity study of nine monoalkyl phthalates and a dialkyl phthalate using Salmonella typhimurium and Escherichia coli. Food Chem Toxicol. 1983 Apr;21(2):221-3. doi: 10.1016/0278-6915(83)90239-9. PMID: 6339336. View Source
